(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(4,7-dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-20-12-3-4-13(21-2)14-10(12)9-11(17-14)15(19)18-7-5-16-6-8-18/h3-4,9,16-17H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXYHFDYTWEWQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Substitution with Methoxy Groups:
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the indole core reacts with a piperazine derivative in the presence of a base.
Formation of the Methanone Linker: The final step involves the formation of the methanone linker, which can be achieved through acylation reactions using acyl chlorides or anhydrides.
Chemical Reactions Analysis
(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups or the piperazine moiety under suitable conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of acids or bases.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C21H24N4O3
- Molecular Weight : 380.4 g/mol
- CAS Number : 1219570-56-5
Anticancer Applications
Numerous studies have investigated the anticancer properties of indole derivatives, including (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone. Research indicates that compounds with indole structures can induce cell cycle arrest and inhibit cancer cell proliferation.
Case Study: Indole Derivatives Against HCT-116 Cells
A study demonstrated that various indole derivatives exhibited significant cytotoxic effects against HCT-116 colon cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting the potential of these compounds as anticancer agents .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | <10 | Induces apoptosis |
| Compound B | 5.4 | Cell cycle arrest at G2/M phase |
Neuroprotective Effects
Indole derivatives have also been explored for their neuroprotective properties. Specifically, this compound has shown promise in modulating dopamine receptors.
Case Study: D3 Receptor Agonists
Research involving structural modifications of indole derivatives revealed that certain compounds exhibit selective agonist activity towards D3 receptors. These compounds demonstrated neuroprotective effects in animal models of Parkinson's disease, suggesting their potential for treating neurodegenerative disorders .
| Compound | D3 Receptor Affinity (nM) | Selectivity |
|---|---|---|
| D-440 | 9.58 | High |
| D-264 | 1666 | Low |
Other Therapeutic Applications
Indoles are known for their diverse biological activities beyond cancer and neuroprotection. They have been implicated in treating conditions such as obesity and metabolic disorders through modulation of histamine receptors.
Case Study: H3 Receptor Antagonists
The compound has been studied for its role as a histamine H3 receptor antagonist, which may offer therapeutic benefits in managing obesity and cognitive disorders . The modulation of histamine pathways can influence appetite regulation and energy metabolism.
Mechanism of Action
The mechanism of action of (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural Features and Modifications
The following compounds are selected for comparison based on structural similarities (indole/heterocycle core, piperazine linkage) and substituent variations:
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1)
- Structural Features: Indole substitution: Unsubstituted at positions 4 and 7; methanone at position 2. Piperazine substitution: 4-Benzyl group.
- Key Differences: Lack of methoxy groups on the indole reduces electron-donating effects.
(6-Methoxy-1H-indol-2-yl){4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl}methanone (CAS 136816-76-7)
- Structural Features: Indole substitution: Methoxy at position 6 (vs. 4,7-dimethoxy in the target compound). Piperazine substitution: Pyridinyl group with isopropylamino side chain.
- Key Differences: Positional isomerism of methoxy alters electronic distribution on the indole ring.
(1H-Benzo[d]imidazol-2-yl)(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone
- Structural Features :
- Core heterocycle: Benzoimidazole replaces indole.
- Piperazine substitution: Extended chain with 4-methoxybenzyl and pyridinyl groups.
- Key Differences :
(1-Allyl-1H-indol-3-yl)(thiazol-2-yl)methanone
- Structural Features: Indole substitution: Allyl group at position 1; methanone at position 3 (vs. position 2 in the target compound). Heterocycle: Thiazole replaces piperazine.
- Key Differences :
- Substitution at indole position 3 instead of 2 may alter binding orientation.
- Thiazole’s electron-deficient nature contrasts with piperazine’s basicity, impacting solubility and charge distribution .
Biological Activity
The compound (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone belongs to the indole class of compounds, which are known for their diverse biological activities. This compound's structure, characterized by the presence of methoxy groups and a piperazine moiety, suggests potential interactions with various biological targets. This article aims to explore the biological activity of this compound, including its pharmacological effects, synthesis, and potential therapeutic applications.
Structural Overview
The compound's structure can be broken down into key components:
- Indole Core : A bicyclic structure that includes a benzene ring fused to a pyrrole ring.
- Methoxy Groups : Two methoxy substituents at positions 4 and 7 enhance solubility and may influence biological activity.
- Piperazine Moiety : This nitrogen-containing heterocyclic structure is known for its ability to interact with various receptors.
Biological Activities
Research indicates that indole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, bis-indole alkaloids have demonstrated moderate antibacterial activities against Staphylococcus aureus with MIC values ranging from 1.2 to 3.7 µg/mL .
- Antitumor Effects : Indoles are often investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
- Antidepressant Properties : Compounds with indole structures are also studied for their neuropharmacological effects, particularly related to serotonin modulation.
Synthesis
The synthesis of This compound typically involves several steps:
- Formation of the Indole Core : The synthesis begins with the construction of the indole framework through cyclization reactions.
- Introduction of Methoxy Groups : Methoxylation reactions are performed to introduce the methoxy substituents.
- Piperazine Attachment : The piperazine moiety is added through nucleophilic substitution or coupling reactions.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and provide insights into the potential effects of This compound :
Structure–Activity Relationship (SAR)
The unique combination of substituents in this compound may lead to distinct pharmacological profiles not observed in simpler analogs. For example:
- The dual indole structure combined with a piperazine moiety enhances interaction with multiple biological targets.
- Predictive models using cheminformatics suggest that modifications to the indole core can significantly affect biological activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the indole core is functionalized with methoxy groups, followed by coupling to a piperazine moiety using reagents like KCO in acetonitrile under reflux (as seen in similar piperazinyl methanone syntheses) . Purification involves column chromatography and recrystallization, with yields ranging from 60% to 75% based on analogous procedures . Key steps include pH adjustment (e.g., NaCO for deprotonation) and monitoring via TLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify methoxy groups (δ ~3.8–4.0 ppm) and piperazine protons (δ ~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] ion) and fragmentation patterns .
- Infrared (IR) Spectroscopy : C=O stretching (~1650–1700 cm) and N-H indole absorption (~3400 cm) .
- HPLC : Purity assessment using C18 columns with mobile phases like methanol/sodium acetate buffer (65:35) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in binding affinity predictions for this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like histamine receptors or SARS-CoV-2 Mpro . Discrepancies between in silico and experimental IC values may arise from protonation states of the piperazine ring or solvent effects. Validation via comparative LC-HRMS data (e.g., [M+H] accuracy within 0.01 Da) is critical .
Q. What strategies optimize crystallographic refinement for piperazinyl methanone derivatives?
- Methodological Answer : SHELX software (e.g., SHELXL) is preferred for small-molecule refinement. Challenges include modeling disordered methoxy groups or piperazine conformers. High-resolution data (<1.0 Å) and TWIN/BASF commands address twinning issues. Hydrogen bonding networks (e.g., N-H···O=C) are refined using DFIX restraints .
Q. How do the 4,7-dimethoxy groups influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Methoxy groups increase logP, enhancing membrane permeability (measured via shake-flask or chromatographic methods).
- Metabolic Stability : O-Methylation reduces oxidative metabolism by cytochrome P450 enzymes, as shown in analogs like doxazosin derivatives .
- Solubility : Dimethoxy substitution lowers aqueous solubility, necessitating formulation studies with co-solvents (e.g., PEG 400) .
Key Research Considerations
- Structure-Activity Relationship (SAR) : Modifying the indole’s methoxy positions (4 vs. 7) alters receptor selectivity, as seen in dual H1/H4 ligands .
- Contradiction Analysis : Discrepancies in biological activity may arise from tautomerism (e.g., 1H-indol-2-yl vs. 3H-indol-enol forms) or crystallographic disorder .
- Experimental Phasing : For novel derivatives, SAD/MAD phasing with SHELXC/D/E pipelines is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
